N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of oxadiazole and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and benzothiadiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives, often in the presence of dehydrating agents like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound shares a similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Benzimidazole derivatives: These compounds also feature a benzene ring fused with a heterocyclic ring and exhibit similar biological activities.
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of oxadiazole and benzothiadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-15(10-6-7-12-13(8-10)21-25-20-12)17-16-19-18-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINQMAVITZEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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